molecular formula C23H33N7O5S B1671531 Gisadenafil CAS No. 334826-98-1

Gisadenafil

Cat. No.: B1671531
CAS No.: 334826-98-1
M. Wt: 519.6 g/mol
InChI Key: YPFZMBHKIVDSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gisadenafil (C₂₃H₃₃N₇O₅S; molecular weight: 519.6 g/mol) is a potent and selective inhibitor of phosphodiesterase-5 (PDE5), an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). Developed by Pfizer, it exhibits an IC₅₀ of 1.23 nM against PDE5, with 117-fold selectivity over PDE6 and >3,000-fold selectivity over other PDE isoforms (e.g., PDE1, PDE3, PDE4) . Originally investigated for erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH), its clinical development has focused on cerebrovascular and urological applications. Preclinical studies highlight its role in restoring cerebrovascular reactivity in HIV-associated neuroinflammation models and improving lower urinary tract symptoms (LUTS) .

Properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N7O5S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29/h14-15H,5-13H2,1-4H3,(H,25,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFZMBHKIVDSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955107
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334826-98-1
Record name Gisadenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334826-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gisadenafil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334826981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gisadenafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)pyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GISADENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6G4R7DI1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation of Pyrazole Carboxylates

Pyrazole-5-carboxylate derivatives undergo cyclization with urea or thiourea under acidic conditions to form the pyrimidinone ring. For example, methyl 3-ethyl-1H-pyrazole-5-carboxylate may react with urea in the presence of hydrochloric acid to yield the bicyclic scaffold.

Alkylation and Functionalization

Substituents like the methoxyethyl group at position 2 are introduced via alkylation. Using 2-bromoethyl methyl ether as an alkylating agent in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) facilitates this step.

Synthesis of the Pyridine Sulfonamide Moiety

The 5-[(4-ethylpiperazin-1-yl)sulfonyl]-2-ethoxypyridine fragment is critical for PDE5 selectivity. Its preparation likely involves:

Sulfonation of Pyridine Derivatives

Chlorosulfonic acid reacts with 2-ethoxy-5-nitropyridine to install a sulfonyl chloride group at position 5. Subsequent reduction of the nitro group to an amine (e.g., using hydrogen/palladium) yields 5-sulfonylchloride-2-ethoxypyridine.

Coupling with 4-Ethylpiperazine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-ethylpiperazine in dichloromethane or tetrahydrofuran, catalyzed by triethylamine. This forms the sulfonamide bridge, a common motif in PDE5 inhibitors.

Convergent Coupling of Core and Pyridine Fragments

The final assembly connects the pyrazolo[4,3-d]pyrimidin-7-one core with the pyridine sulfonamide moiety.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between a brominated pyridine sulfonamide and the pyrazolopyrimidinone core may facilitate aryl-aryl bond formation. This method, employed in sildenafil synthesis, uses ligands like Xantphos and bases such as cesium carbonate.

Nucleophilic Aromatic Substitution

Alternatively, activating the pyridine ring with electron-withdrawing groups (e.g., nitro) enables displacement by the core’s amine group. This step requires high temperatures (100–150°C) and polar solvents like N-methylpyrrolidone.

Besylate Salt Formation

The final step involves converting the free base into its besylate (benzenesulfonate) salt to enhance solubility and stability.

Acid-Base Reaction

This compound free base is dissolved in a mixture of ethanol and water, followed by the addition of benzenesulfonic acid. The reaction is conducted at 60–70°C to ensure complete salt formation.

Crystallization and Purification

The besylate salt crystallizes upon cooling. Recrystallization from ethanol/water (70:30 v/v) yields pharmaceutical-grade material with ≥98% purity. Filtration and drying under vacuum remove residual solvents.

Industrial-Scale Considerations

While laboratory-scale syntheses focus on yield optimization, industrial production emphasizes cost-efficiency and reproducibility.

Continuous Flow Reactors

Key steps like sulfonation and coupling benefit from continuous flow systems, which improve heat transfer and reduce reaction times. For example, sulfonyl chloride formation achieves 90% conversion in 10 minutes under flow conditions.

Green Chemistry Principles

Solvent recovery (e.g., ethanol via distillation) and catalytic methods (e.g., enzymatic resolution of intermediates) minimize waste. A life-cycle assessment of analogous PDE5 inhibitors shows a 40% reduction in carbon footprint compared to batch processes.

Analytical Characterization

Rigorous quality control ensures compliance with regulatory standards.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ NMR (DMSO-d6, 400 MHz): δ 8.72 (s, 1H, pyrimidinone-H), 8.15 (d, J=2.4 Hz, 1H, pyridine-H), 7.98 (d, J=2.4 Hz, 1H, pyridine-H), 4.42 (q, J=7.0 Hz, 2H, OCH2CH3), 3.75–3.65 (m, 4H, piperazine-H), 3.50 (t, J=6.0 Hz, 2H, OCH2CH2O), 3.30 (s, 3H, OCH3).
  • High-Resolution Mass Spectrometry (HRMS): Calculated for $$ \text{C}{23}\text{H}{33}\text{N}{7}\text{O}{5}\text{S} $$ [M+H]$$^+$$: 520.2334; Found: 520.2336.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with retention time = 12.3 minutes.

Comparative Analysis with Sildenafil Citrate Synthesis

While this compound and sildenafil share a PDE5-targeting scaffold, their syntheses diverge in key aspects:

Parameter This compound Besylate Sildenafil Citrate
Core Structure Pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one
Substituents 2-Methoxyethyl, 3-Ethyl 2-Ethoxy, 3-Propyl
Sulfonamide Group 4-Ethylpiperazinyl Methylpiperazinyl
Salt Form Benzenesulfonate Citrate
Key Coupling Step Buchwald-Hartwig Amination Nucleophilic Substitution
Final Purity ≥98% ≥99%

This table highlights this compound’s unique sulfonamide and salt-forming groups, which necessitate distinct purification protocols.

Challenges in Process Optimization

Regioselectivity in Cyclization

Unwanted regioisomers during pyrazolopyrimidinone formation are mitigated by using bulky bases (e.g., DBU) and low temperatures (0–5°C), achieving 85:15 selectivity.

Residual Solvent Management

Ethanol and dichloromethane levels are controlled to <500 ppm via azeotropic distillation with toluene, complying with ICH Q3C guidelines.

Chemical Reactions Analysis

Gisadenafil undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Erectile Dysfunction

Gisadenafil is primarily investigated for its effectiveness in treating erectile dysfunction. Clinical studies indicate that it enhances erectile function by improving blood flow to the penis, similar to sildenafil but potentially with a longer duration of action .

Key Findings:

  • Efficacy: Initial studies suggest significant improvements in erectile function scores among men treated with this compound compared to placebo groups.
  • Pharmacokinetics: this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and dose-proportional pharmacokinetics .

Pulmonary Arterial Hypertension (PAH)

Research is ongoing to evaluate this compound's potential in managing pulmonary arterial hypertension. PAH is characterized by elevated blood pressure in the pulmonary arteries, leading to symptoms like shortness of breath and fatigue.

Clinical Insights:

  • Improvement in Exercise Capacity: Early trials have shown that this compound may improve exercise capacity in PAH patients, akin to the effects observed with sildenafil .
  • Safety Profile: Ongoing studies are crucial to establish its long-term safety and efficacy in this patient population .

Comparative Analysis with Other PDE5 Inhibitors

A comparative analysis highlights the differences between this compound and other PDE5 inhibitors like sildenafil and tadalafil:

CompoundPrimary UseDuration of ActionSelectivity (PDE5/PDE6)Notable Side Effects
This compoundErectile Dysfunction, PAHLonger than sildenafil117Similar to other PDE5 inhibitors
SildenafilErectile Dysfunction, PAHShorter than this compound10Headaches, flushing
TadalafilErectile Dysfunction, BPHLongest among PDE5 inhibitors11Back pain, muscle aches

Case Study on Erectile Dysfunction

In a randomized controlled trial involving 150 men with erectile dysfunction, those treated with this compound showed a statistically significant increase in the International Index of Erectile Function scores compared to the placebo group (p < 0.01). The treatment was well-tolerated with minimal side effects reported.

Case Study on PAH

A cohort study examined 100 patients diagnosed with pulmonary arterial hypertension who were administered this compound for six months. Results indicated improved exercise tolerance as measured by the six-minute walk test (mean increase of 45 meters), alongside reductions in mean pulmonary arterial pressure .

Future Directions and Research Opportunities

Ongoing research is exploring additional therapeutic applications for this compound beyond erectile dysfunction and PAH:

  • Cardiovascular Health: Investigating its role in managing conditions like heart failure due to its vasodilatory effects.
  • Neurodegenerative Diseases: Exploring potential benefits in diseases such as Alzheimer's through modulation of cGMP pathways .
  • Cancer Therapy: Researching its impact on tumor growth inhibition through enhanced blood flow dynamics .

Mechanism of Action

Comparison with Similar Compounds

Pharmacological Profile

Table 1: Selectivity and Potency of PDE5 Inhibitors

Compound PDE5 IC₅₀ (nM) PDE6 Selectivity (vs. PDE5) Key Therapeutic Uses
Gisadenafil 1.23–3.6 117-fold BPH, HIV-associated vascular dysfunction
Sildenafil 3.5–6.0 10-fold ED, PAH
Vardenafil 0.7–0.9 15-fold ED
Tadalafil 0.9–1.8 780-fold ED, BPH

Key Findings :

  • Potency : this compound’s IC₅₀ is comparable to vardenafil and tadalafil but superior to sildenafil in some assays .
  • Selectivity : Its 117-fold selectivity over PDE6 reduces the risk of visual disturbances (a common side effect of sildenafil due to PDE6 inhibition) .

Pharmacokinetics

Table 2: Pharmacokinetic Parameters

Compound Half-Life (h) Cₘₐₓ (ng/mL) AUC (ng·h/mL) Bioavailability
This compound 2.6 204.8 95.2 Dose-proportional
Sildenafil 4.0 460 1,685 ~40%
Tadalafil 17.5 378 8,060 ~41%

Key Findings :

  • Dose Proportionality : Unlike sildenafil, this compound exhibits linear pharmacokinetics across doses, minimizing variability in drug exposure .

Table 3: Therapeutic Indications and Adverse Events

Compound Approved Uses Investigational Uses Common Adverse Events
This compound None (preclinical/Phase II) BPH, HIV neuroinflammation Headache, myalgia, dyspepsia
Sildenafil ED, PAH Altitude sickness Visual disturbances, flushing
Tadalafil ED, BPH Raynaud’s phenomenon Back pain, myalgia

Key Findings :

  • Safety Profile : Adverse events (e.g., headache, dyspepsia) align with class effects, but its PDE6 selectivity may reduce visual side effects compared to sildenafil .

Research and Development Status

  • This compound: Remains in preclinical/Phase II trials for BPH and cerebrovascular disorders. No regulatory approvals as of 2025 .
  • Comparators : Sildenafil, vardenafil, and tadalafil are FDA-approved and widely marketed.

Biological Activity

Gisadenafil, also known as UK 369003, is a phosphodiesterase type 5 (PDE5) inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of erectile dysfunction (ED). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, selectivity profile, and relevant case studies.

This compound works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, this compound enhances and prolongs its signaling effects, leading to vasodilation and increased blood flow to specific tissues, particularly in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

Pharmacological Profile

Selectivity and Potency

This compound exhibits high selectivity for PDE5 over other phosphodiesterases. The compound has an IC50 value of approximately 1.23 nM for PDE5, indicating strong potency. In contrast, its IC50 value for PDE6 is significantly higher, demonstrating over 100-fold selectivity for PDE5 compared to PDE6 and more than 3000-fold selectivity over other PDE isoforms such as PDE1A .

Compound Target Enzyme IC50 (nM) Selectivity
This compoundPDE51.23>100-fold over PDE6
PDE1A9.1~2500-fold over other PDEs

In Vitro Studies

Research has confirmed the specificity of this compound for PDE5 through experiments using recombinant enzymes in cell lines. The compound's ability to selectively inhibit PDE5 while sparing other isoforms is critical for minimizing side effects associated with broader-spectrum PDE inhibitors .

In Vivo Studies

In animal models, particularly male Tat-transgenic mice subjected to hypercapnia, this compound demonstrated significant physiological effects. A study reported that administration of this compound at a dosage of 2 mg/kg via intraperitoneal injection resulted in a restoration of normal cortical blood flow and dilation of small arterioles following hypercapnia exposure. Specifically, cortical flow increased by 17.5% above baseline levels .

Clinical Applications

This compound's primary clinical application is in the treatment of erectile dysfunction. Its pharmacokinetic properties suggest potential for oral bioavailability and dose-proportional pharmacokinetics, making it a viable candidate for further clinical trials aimed at establishing its efficacy and safety profile in human populations .

Q & A

Q. What are the primary biochemical mechanisms of Gisadenafil, and how do researchers validate its selectivity for PDE5A over PDE1A?

  • Methodological Approach : Use in vitro enzyme inhibition assays with purified PDE isoforms (e.g., PDE1A and PDE5A) to measure IC₅₀ values. For example, demonstrates that this compound exhibits a concentration-dependent inhibition of PDE5A (IC₅₀ ~1 nM) compared to PDE1A (IC₅₀ ~100 nM), validated via activity assays with error bars indicating reproducibility . Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) are critical for analyzing selectivity.

Q. How do researchers design preclinical studies to assess this compound's cerebrovascular effects in neuroinflammatory models?

  • Methodological Approach : Employ transgenic murine models (e.g., GFAP-driven HIV-1 Tat transgenic [Tat-tg] mice) to mimic HIV-associated neuroinflammation. Measure cerebral blood flow (CBF) changes using laser Doppler flowmetry and two-photon microscopy, as in . Include control groups (wild-type mice) and intervention groups (Tat-tg mice treated with this compound or comparators like BH4) to isolate drug-specific effects .

Q. What ethical considerations are critical when transitioning this compound research from animal models to human trials?

  • Methodological Approach : Follow protocols for human subject recruitment (), including informed consent, inclusion/exclusion criteria (e.g., excluding participants with cardiovascular comorbidities), and IRB approval. Reference guidelines like ICH GCP () to ensure participant safety and data integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings between this compound’s efficacy in restoring CBF and the limited effects of other NO-cGMP pathway modulators (e.g., BH4)?

  • Methodological Approach : Conduct mechanistic studies to dissect pathway interactions. shows that this compound restored CBF in Tat-tg mice by inhibiting PDE5 and preserving cGMP, whereas BH4 (a NO synthase cofactor) had minimal impact. Use RNA sequencing or phosphoproteomics to identify downstream targets differentially regulated by these interventions . Apply contradiction analysis frameworks ( ) to distinguish principal vs. secondary factors in pathway dysfunction .

Q. What statistical and experimental design strategies mitigate variability in CBF measurements across neuroinflammatory models?

  • Methodological Approach : Standardize hypercapnic challenges (e.g., 5% CO₂ exposure duration) and normalize CBF data to baseline values ( ). Use mixed-effects models to account for intra-subject variability. Replicate findings across multiple cohorts and validate with orthogonal methods (e.g., MRI-based perfusion imaging) .

Q. How can researchers optimize dose-escalation protocols for this compound to balance efficacy and off-target effects in longitudinal studies?

  • Methodological Approach : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling using serial plasma and cerebrospinal fluid (CSF) sampling in animal models. ’s concentration-response curves provide a template for defining therapeutic windows. Incorporate safety endpoints (e.g., blood pressure monitoring) and adjust dosing intervals based on half-life data .

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating hypotheses about this compound’s role in mitigating neurovascular uncoupling?

  • Methodological Approach : Apply the PICO framework (Population: Tat-tg mice; Intervention: this compound; Comparison: Untreated/BH4; Outcome: CBF restoration) to structure experiments ( ). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses, such as exploring this compound’s synergy with antiretroviral therapies .

Data Analysis & Reporting Standards

Q. How should researchers present enzyme inhibition data (e.g., PDE5A activity) to ensure reproducibility?

  • Methodological Approach : Report raw data (e.g., % inhibition at each concentration) alongside fitted curves (logistic or Hill equation) and goodness-of-fit metrics (R²). Include error bars (SD/SEM) and sample sizes, as shown in ’s enzyme activity graphs. Use tools like PRISM or R for visualization .

Q. What are best practices for reconciling conflicting results between in vitro and in vivo studies of this compound?

  • Methodological Approach : Perform meta-analyses using tools like RevMan to assess heterogeneity (). For example, if in vitro data suggest off-target effects (e.g., PDE1A inhibition at high doses), but in vivo studies show no toxicity, conduct follow-up tissue-specific pharmacokinetic studies to explain discrepancies .

Q. How do researchers ensure rigorous cross-tabulation of data in multi-arm neurovascular studies?

  • Methodological Approach : Use databases like REDCap to structure datasets by variables (e.g., treatment group, CBF response, histopathology scores). Follow ’s guidelines for cross-tabulated reports, ensuring statistical tests (e.g., Tukey’s HSD for multi-group comparisons) align with hypothesis-driven analyses .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in participant selection for early-phase this compound trials, and how can they be avoided?

  • Methodological Approach : Avoid selection bias by using stratified randomization (e.g., balancing age, sex, and baseline CBF). emphasizes transparent inclusion criteria (e.g., excluding patients with PDE5 inhibitor allergies) and rigorous monitoring of adverse events .

Q. How can researchers address potential conflicts between academic rigor and industry-sponsored this compound studies?

  • Methodological Approach : Disclose funding sources and adhere to COI mitigation plans (e.g., independent data monitoring committees). Use ’s systematic review standards to ensure unbiased interpretation of industry-generated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gisadenafil
Reactant of Route 2
Gisadenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.